1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(oxan-4-ylmethyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c16-15-10-14(13-4-2-1-3-5-13)17-18(15)11-12-6-8-19-9-7-12/h1-5,10,12H,6-9,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOHYUWWZWGUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C(=CC(=N2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of oxane derivatives with phenylhydrazine and appropriate aldehydes or ketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemical research, 1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with distinct properties.
Biology
This compound has been studied for its potential biological activities , particularly:
- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic potential .
Medicine
The medicinal applications of this compound are particularly promising:
- Anticancer Activity : Recent studies have explored its efficacy against cancer cell lines, showing potential growth inhibition in various tumor types. For instance, compounds structurally similar to this pyrazole have displayed noteworthy anticancer properties, suggesting that further exploration could yield valuable therapeutic agents .
Industrial Applications
In industrial chemistry, this compound is utilized in the development of new materials and processes. Its unique chemical structure can enhance the performance characteristics of polymers and other materials, making it a subject of interest for material scientists .
Case Study 1: Antimicrobial Activity
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a mechanism involving disruption of bacterial cell membranes, leading to cell lysis.
Case Study 2: Anticancer Studies
In a recent investigation into anticancer agents, researchers synthesized several derivatives based on the pyrazole framework. One derivative exhibited a percent growth inhibition of over 70% against multiple cancer cell lines, highlighting the potential of this compound as a lead structure for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazol-5-amine derivatives vary significantly based on substituents at positions 1 and 3 of the pyrazole core. Key comparisons include:
Key Observations :
- Solubility : The oxane group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 4-methoxyphenyl or 2-methylphenyl) due to its oxygen atom and tetrahedral geometry .
- Bioactivity : Chlorothiophene-substituted analogs exhibit serine-trapping mechanisms in thrombin inhibition, suggesting that heterocyclic substituents at position 1 enhance target binding .
Spectroscopic Comparisons
- IR Spectroscopy: NH₂ Stretch: All pyrazol-5-amine derivatives show NH₂ absorption at 3250–3294 cm⁻¹ . C=N Stretch: Observed at 1656–1667 cm⁻¹ in azo-coupled derivatives ; absent in the target compound due to lack of azo groups.
NMR Spectroscopy :
Biological Activity
1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 257.33 g/mol. Its unique structure incorporates an oxane ring, a phenyl group, and a pyrazole core, contributing to its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various pathogens:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 6.25 | Staphylococcus aureus |
| 12.5 | Pseudomonas aeruginosa | |
| 6.25 | Escherichia coli |
These results suggest that the compound may be effective against common bacterial strains, warranting further investigation into its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been highlighted in various studies. Pyrazolone derivatives are known for their ability to inhibit inflammatory pathways. In silico studies have predicted that this compound may exhibit significant anti-inflammatory activity:
| Activity Type | Pa Value (Probability of Activity) |
|---|---|
| Anti-inflammatory | >0.71 |
| Antipyretic | >0.85 |
| Analgesic | >0.62 |
These values indicate a strong potential for development as a non-steroidal anti-inflammatory drug (NSAID) .
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. In vitro cytotoxicity assays against various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 2.13 ± 0.80 |
| SiHa (cervical) | 4.34 ± 0.98 |
| PC-3 (prostate) | 4.46 ± 0.53 |
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells (HEK293T), suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors related to inflammation and cancer cell proliferation. The binding affinity and selectivity towards these targets are crucial for its therapeutic efficacy.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives, emphasizing their pharmacological potential:
- Cytotoxicity Study : A study reported the synthesis and evaluation of various pyrazole derivatives, including the compound , demonstrating significant cytotoxic effects on cancer cell lines with favorable selectivity profiles .
- Anti-inflammatory Evaluation : Another research focused on the anti-inflammatory effects of related pyrazole compounds, showing their capability to inhibit pro-inflammatory cytokines in vitro .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Oxan-4-ylmethyl)-3-phenyl-1H-pyrazol-5-amine, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of pyrazole precursors with oxan-4-ylmethyl halides or nucleophilic substitution. Key steps include:
- Precursor preparation : Use of 3-phenyl-1H-pyrazol-5-amine derivatives (e.g., via Vilsmeier–Haack reactions or Suzuki couplings) .
- Oxan-4-ylmethyl incorporation : Alkylation reactions under basic conditions (e.g., triethylamine) with 4-(bromomethyl)oxane .
- Optimization : Reaction temperature (60–100°C), solvent polarity (DMF or acetonitrile), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield and purity .
- Characterization : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., oxan-4-ylmethyl protons at δ 3.4–3.8 ppm; pyrazole NH₂ at δ 5.2–5.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 286.15) .
- X-ray Crystallography : Resolves tautomeric ambiguity (e.g., pyrazole vs. pyrazoline forms) and confirms stereochemistry .
- IR Spectroscopy : Identifies NH₂ stretches (~3350 cm⁻¹) and oxane C-O-C vibrations (~1100 cm⁻¹) .
Q. What are the known biological activities of structurally similar pyrazole derivatives, and how can these inform research on the target compound?
- Methodological Answer : Analogous compounds exhibit:
- Antimicrobial activity : Pyrazole-amine derivatives disrupt bacterial cell membranes (MIC: 2–8 µg/mL against S. aureus) .
- Anticancer potential : Triazole-pyrazole hybrids inhibit kinase pathways (IC₅₀: 10–50 nM for EGFR) .
- Anti-inflammatory effects : Substituted pyrazoles reduce COX-2 expression (40–60% inhibition at 10 µM) .
- Research Strategy : Prioritize assays (e.g., kinase profiling, microbial growth inhibition) based on structural similarities (e.g., oxadiazole/triazole motifs) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in cyclocondensation steps?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction rates .
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling steps; optimize ligand ratios .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hours) and improve yields by 15–20% .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .
Q. What computational chemistry approaches are recommended to model the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., CDK2, EGFR) with PyRx software .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes .
- QSAR Modeling : Correlate substituent electronegativity (e.g., oxane’s ether oxygen) with bioactivity using MOE or Schrödinger .
Q. How can contradictory data regarding the biological efficacy of similar pyrazole derivatives be systematically analyzed to prioritize experimental validation?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubChem and ChEMBL; apply statistical filters (e.g., p < 0.05, n ≥ 3 replicates) .
- SAR Studies : Compare substituent effects (e.g., oxane vs. phenyl groups) on IC₅₀ values .
- Dose-response curves : Re-test disputed compounds under standardized conditions (e.g., 0.1–100 µM range) .
Q. What strategies are effective in resolving ambiguities in NMR spectra caused by tautomerism in this compound?
- Methodological Answer :
- Variable Temperature NMR : Perform at 25°C and −40°C to slow tautomeric interconversion .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track NH₂ proton shifts .
- 2D NMR (HSQC, NOESY) : Resolve overlapping signals and confirm spatial proximity of oxane and pyrazole groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
